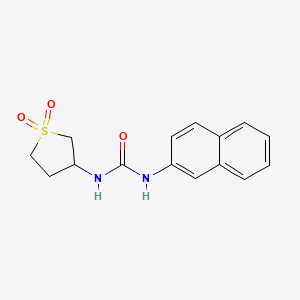![molecular formula C13H10N2O2S2 B12112835 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine](/img/structure/B12112835.png)
6-(Phenylsulfonyl)benzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Phenylsulfonyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C13H10N2O2S2 It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with phenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Phenylsulfonyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Phenylsulfonyl)benzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound of 6-(Phenylsulfonyl)benzo[d]thiazol-2-amine, known for its diverse biological activities.
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
Phenylsulfonyl Chloride: A reagent used in the synthesis of sulfonyl derivatives.
Uniqueness
This compound is unique due to the presence of both the benzothiazole and phenylsulfonyl groups in its structure. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler benzothiazole derivatives .
Properties
Molecular Formula |
C13H10N2O2S2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
6-(benzenesulfonyl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H10N2O2S2/c14-13-15-11-7-6-10(8-12(11)18-13)19(16,17)9-4-2-1-3-5-9/h1-8H,(H2,14,15) |
InChI Key |
UJTUZXYQKZGCJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12112773.png)
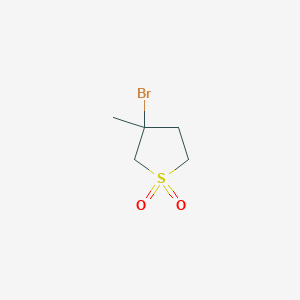
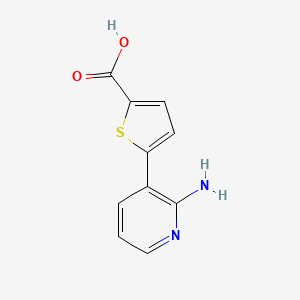
![Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]-](/img/structure/B12112784.png)
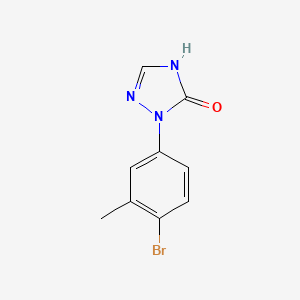
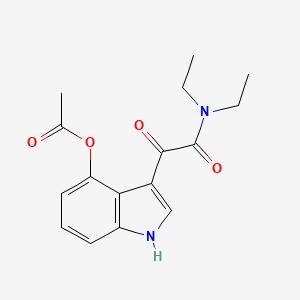
![2'-Bromo[1,1'-biphenyl]-4-amine](/img/structure/B12112796.png)
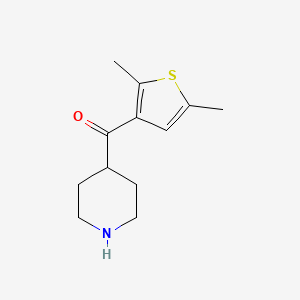
![2-{[1-(5-Methylthiophen-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B12112800.png)
